molecular formula C9H8N2OS B3231026 1-(2-Aminobenzo[d]thiazol-5-yl)ethanone CAS No. 1313911-19-1

1-(2-Aminobenzo[d]thiazol-5-yl)ethanone

Cat. No. B3231026
CAS RN: 1313911-19-1
M. Wt: 192.24 g/mol
InChI Key: XNDADMHZJWWAIM-UHFFFAOYSA-N
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Description

“1-(2-Aminobenzo[d]thiazol-5-yl)ethanone” is a chemical compound with the molecular formula C5H6N2OS . It is a derivative of thiazole, a five-membered heterocyclic compound containing one sulfur and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “1-(2-Aminobenzo[d]thiazol-5-yl)ethanone” is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Safety and Hazards

Safety data for “1-(2-Aminobenzo[d]thiazol-5-yl)ethanone” indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

Future Directions

Thiazole derivatives, including “1-(2-Aminobenzo[d]thiazol-5-yl)ethanone”, have potential for further exploration due to their wide range of biological activities. Future research could focus on the synthesis of new thiazole derivatives and the investigation of their biological activities .

properties

IUPAC Name

1-(2-amino-1,3-benzothiazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-5(12)6-2-3-8-7(4-6)11-9(10)13-8/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDADMHZJWWAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminobenzo[d]thiazol-5-yl)ethanone

Synthesis routes and methods

Procedure details

13.5 g of p-aminoacetophenone and 31.70 g of ammonium thiocyanate were dispersed in a mixture of 800 ml of glacial acetic acid and 40 ml of water, and a solution of 20 g of bromine dissolved in 100 ml of glacial acetic acid was dropwise added thereto at 7° to 10° C. over about 1 hour while stirring. After stirring at 10° C. for 2 hours, the solution was heated and stirred at 70° C. for 5 hours. The reacted mixture was filtered at 50° C. or more, and the obtained filtrate was added to 1000 ml of a hot water of about 70° C. To this mixture, crystals of anhydrous sodium carbonate were added while leaving it to cool and stirring until the pH became 5. Fresh pale yellow crystals were filtered and dried to obtain 15.83 g of 2-amino-5-acetylbenzothiazole of the following structural formula: ##STR158## Then, 2.00 g of (0.0105 mol) of 2-amino-5-acetylbenzothiazole obtained above, 0.69 g (0.0105 mol) of malononitrile and 0.4 g of ammonium acetate were added to a mixture of 10 ml of glacial acetic acid and 5 ml of toluene, heated while stirring, and refluxed for 2 hours while evaporating toluene and water. The resulting product was left to cool, and then added to 100 ml of water. The obtained fresh yellow crystals were filtered and dried to obtain 2.47 g of 5-(2',2-dicyano-1'-methyleteno)-2-aminobenzotiazole of the following structural formula. The molecular weight of this compound was confirmed with a mass spectrum. ##STR159##
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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